N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)11-12-23-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEXAXDNPXZLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as a nucleophile.
Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions involving phenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.62 |
| MCF7 | 6.45 |
| A549 | 7.12 |
These values indicate that the compound has a promising potential as an anticancer agent, particularly due to its selective targeting of cancerous cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 10.0 |
These results suggest that this compound could be developed into a novel antimicrobial agent.
Case Study 1: Anticancer Efficacy
A recent study conducted on various derivatives of oxadiazole compounds demonstrated that this compound exhibited significant growth inhibition in human cancer cell lines such as HCT116 and MCF7. The study utilized a series of assays to evaluate cell viability and proliferation rates.
Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that it had lower MIC values than conventional antibiotics like ampicillin and ciprofloxacin against certain pathogens.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to its targets, while the methylsulfanyl group can modulate its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide: Similar structure with a chloro group instead of the oxadiazole ring.
N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Contains a triazole ring instead of the oxadiazole ring.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Features a triazoloquinazoline structure.
Uniqueness
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide is unique due to its combination of an oxadiazole ring, phenoxy group, and methylsulfanyl group, which confer distinct chemical and biological properties
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an oxadiazole ring and a phenoxypropanamide moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 325.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound was evaluated against several human cancer cell lines, including:
- Breast Cancer Cell Lines : MCF-7 and MDA-MB-231
- Cervical Cancer Cell Lines : HeLa and SiHa
- Ovarian Cancer Cell Line : A2780
The antiproliferative effects were assessed using MTT assays, where the half-maximal inhibitory concentration (IC50) values were determined. The results showed that the compound exhibited varying degrees of potency across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.50 |
| MDA-MB-231 | 0.82 |
| HeLa | 1.30 |
| A2780 | 1.51 |
These findings suggest that the compound has a promising profile as a potential anticancer agent.
The proposed mechanism of action for this compound includes:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Telomerase Activity : Studies demonstrated that the compound significantly reduced telomerase activity in MCF-7 cell lysates, which is crucial for cancer cell immortality.
- Cell Cycle Arrest : The compound may also induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
A notable case study involved the evaluation of the compound's effects on a panel of six human cancer cell lines, where it was found to be more effective against adherent gynecological cancers compared to hematologic malignancies. This specificity highlights its potential for targeted cancer therapies.
Q & A
Q. What are the recommended methodologies for synthesizing N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide?
- Methodological Answer : A multi-step synthesis is typically employed. Key steps include:
- Hydrazide formation : React 2-(methylsulfanyl)benzoyl chloride with hydrazine hydrate in methanol under reflux (2–3 hours) to form the hydrazide intermediate .
- Oxadiazole cyclization : Treat the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux (5–6 hours) to generate the 1,3,4-oxadiazole core .
- Propanamide coupling : Use DMF and lithium hydride (LiH) to facilitate nucleophilic substitution between the oxadiazole-thiol intermediate and 3-phenoxypropanamide derivatives (stirring for 3–5 hours) .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/water) yields the final compound.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1666 cm⁻¹, C=N stretch at ~1641 cm⁻¹) .
- ¹H-NMR : Analyze aromatic proton environments (δ 7.0–7.6 ppm for substituted phenyl groups) and methylsulfanyl protons (δ ~2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the expected molecular formula .
Q. What preliminary biological screening strategies are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural motifs (e.g., oxadiazole rings are associated with antimicrobial activity):
- Antimicrobial Screening : Use disc diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : Evaluate viability in mammalian cell lines (e.g., HEK-293) via MTT assays at concentrations ≤100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and assess functional impact:
- Phenyl Ring Modifications : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the 2-(methylsulfanyl)phenyl or phenoxy positions .
- Oxadiazole Core Variation : Replace sulfur with selenium or alter the oxadiazole ring size (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) or antimicrobial activity to correlate substituent effects .
Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Investigate assay conditions and compound stability:
Q. What computational approaches are recommended to study the compound’s binding mode with target proteins?
- Methodological Answer : Combine molecular docking and dynamics simulations:
Q. How can analytical methods be validated for quantifying this compound in biological matrices?
- Methodological Answer : Follow ICH guidelines for method validation:
- Chromatography : Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) .
- Calibration Curve : Prepare spiked plasma samples (0.1–50 µg/mL) to assess linearity (R² ≥0.99) .
- Recovery Studies : Compare extraction efficiency of protein precipitation (acetonitrile) vs. solid-phase extraction .
Methodological Challenges and Solutions
Q. How to address low yields during the oxadiazole cyclization step?
- Optimization Strategies :
- Catalyst Screening : Test alternatives to KOH (e.g., NaHCO₃ or microwave-assisted synthesis) .
- Solvent Selection : Replace ethanol with DMF to enhance reaction homogeneity .
Q. What strategies improve solubility and formulation for in vivo studies?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
